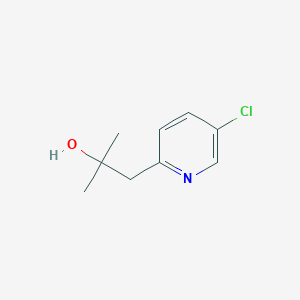
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group attached to a tertiary carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as isopropylmagnesium chloride. The reaction proceeds under anhydrous conditions, often in the presence of a solvent like tetrahydrofuran (THF), and is followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropane.
Substitution: Formation of 1-(5-methoxypyridin-2-yl)-2-methylpropan-2-ol or 1-(5-thiopyridin-2-yl)-2-methylpropan-2-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-(5-Fluoropyridin-2-yl)-2-methylpropan-2-ol: Contains a fluorine atom instead of chlorine.
1-(5-Iodopyridin-2-yl)-2-methylpropan-2-ol: Features an iodine atom in place of chlorine.
Uniqueness: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding properties, and overall stability, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,12)5-8-4-3-7(10)6-11-8/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
YXDGLKCRLVGYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















